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molecular formula C11H16N2O B8450488 N-hydroxy-(2-pyrrolidinomethyl)-aniline

N-hydroxy-(2-pyrrolidinomethyl)-aniline

Cat. No. B8450488
M. Wt: 192.26 g/mol
InChI Key: BBCXKESRJCUVCI-UHFFFAOYSA-N
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Patent
US08642780B2

Procedure details

The N-(2-nitrobenzyl)-pyrrolidine (20 mmol) was dissolved in N-methyl-morpholine (20 ml). Platinum on carbon (5 mol-%, 0.17 mmol, 350 mg, Degussa Type F105 RS/W) was added. The reaction vessel was evacuated and flushed with nitrogen three times, before a hydrogen atmosphere was applied. Thin layer chromatography control showed complete consumption of the starting material after 4 hours. The platinum catalyst was removed by filtration over celite. The crude product was obtained after evaporation of all volatiles under reduced pressure in a purity of >90%, as measured by 1H NMR.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)([O-])=[O:2]>CN1CCOCC1.[Pt]>[CH2:9]1[CH2:8][N:7]([CH2:6][C:5]2[C:4]([NH:1][OH:2])=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CN2CCCC2)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCOCC1
Step Two
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen three times, before a hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
consumption of the starting material after 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The platinum catalyst was removed by filtration over celite

Outcomes

Product
Name
Type
product
Smiles
C1CCN(C1)CC2=CC=CC=C2NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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